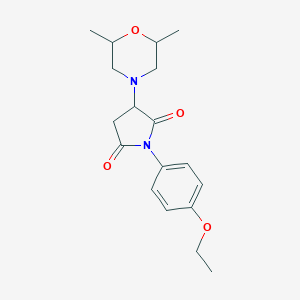![molecular formula C16H18N2 B304471 N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine](/img/structure/B304471.png)
N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine, also known as DIMPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DIMPA is a tertiary amine that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine is not fully understood, but it is believed to act as a ligand for metal ions and to form complexes with them. The formation of these complexes can lead to changes in the fluorescence properties of N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine, which can be used for detection purposes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine have not been extensively studied. However, it has been reported to have low toxicity and to be stable under physiological conditions. It has also been reported to have good solubility in various solvents, which makes it suitable for use in different applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine in lab experiments is its high purity, which ensures reproducibility of results. It is also easy to synthesize and has good solubility in various solvents. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for research on N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine. One direction is to further investigate its mechanism of action and to explore its potential applications in different fields, such as materials science and biotechnology. Another direction is to synthesize new compounds based on N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine and to study their properties and applications. Additionally, research can be done to optimize the synthesis method of N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine and to explore its potential for use in drug discovery and development.
Conclusion:
In conclusion, N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the properties and applications of N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine and its derivatives.
Méthodes De Synthèse
N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine has been synthesized using different methods, including the reaction of 4-(1,3-dihydro-2H-isoindol-2-yl)aniline with dimethylamine in the presence of a catalyst. Another method involves the reaction of 4-bromo-N,N-dimethylaniline with 1,3-dihydroisoindolin-2-one in the presence of a base. Both methods have been reported to yield high purity N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine.
Applications De Recherche Scientifique
N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine has been used in various scientific research applications, including as a ligand for the detection of metal ions, as a fluorescent probe for the detection of amino acids, and as a reagent for the synthesis of new compounds. N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine has also been used as a precursor for the synthesis of novel fluorescent dyes and as a building block for the synthesis of novel materials.
Propriétés
Nom du produit |
N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine |
|---|---|
Formule moléculaire |
C16H18N2 |
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
4-(1,3-dihydroisoindol-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C16H18N2/c1-17(2)15-7-9-16(10-8-15)18-11-13-5-3-4-6-14(13)12-18/h3-10H,11-12H2,1-2H3 |
Clé InChI |
POORPWLFWGIQIH-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(1-Benzylpiperidin-4-yl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304392.png)

![3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304394.png)
![1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304397.png)
![3-[(3,4-Dichlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304399.png)
![3-[(2-Chlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304400.png)
![3-[(3-Chlorophenyl)methylamino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304401.png)
![2-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B304402.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B304404.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304405.png)
![3-(Cyclopentylamino)-1-{4-[3-(cyclopentylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304410.png)
![3-[2-(4-Methoxyphenyl)ethylamino]-1-[4-[3-[2-(4-methoxyphenyl)ethylamino]-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione](/img/structure/B304412.png)